molecular formula C16H22N2O4 B187583 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid CAS No. 331274-58-9

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid

Cat. No.: B187583
CAS No.: 331274-58-9
M. Wt: 306.36 g/mol
InChI Key: WTVOCFSOTYTTCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The compound 2-{5-[4-(2-methoxyphenyl)piperazin-1-yl]pentyl}-1H-benzo[d]imidazole, which is structurally similar to the compound , has been shown to have a high α1-AR affinity . This suggests that this compound may also bind to the α1-AR with high affinity, thereby influencing the receptor’s activity.

Biochemical Pathways

Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

In silico docking and molecular dynamics simulations, along with adme calculations, have identified promising lead compounds with similar structures . This suggests that this compound may also have acceptable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the α1-AR. By binding to these receptors, the compound could influence various physiological processes, including smooth muscle contraction and neurotransmitter release .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid typically involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable carboxylic acid derivative. One common method involves the use of dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-14-6-3-2-5-13(14)17-9-11-18(12-10-17)15(19)7-4-8-16(20)21/h2-3,5-6H,4,7-12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVOCFSOTYTTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353711
Record name 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331274-58-9
Record name 5-[4-(2-methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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